2-phenyl-5-pyridin-2-yl-4H-pyrazol-3-one

Description

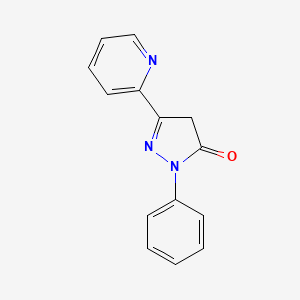

Structure

2D Structure

3D Structure

Properties

CAS No. |

21683-60-3 |

|---|---|

Molecular Formula |

C14H11N3O |

Molecular Weight |

237.26 g/mol |

IUPAC Name |

2-phenyl-5-pyridin-2-yl-4H-pyrazol-3-one |

InChI |

InChI=1S/C14H11N3O/c18-14-10-13(12-8-4-5-9-15-12)16-17(14)11-6-2-1-3-7-11/h1-9H,10H2 |

InChI Key |

DNRWJXHJUQHCAD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=CC=N3 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 Phenyl 5 Pyridin 2 Yl 4h Pyrazol 3 One and Its Congeners

Classical and Contemporary Approaches to Pyrazolone (B3327878) Core Construction

The foundational methods for constructing the pyrazolone ring have been refined over more than a century, with cyclocondensation reactions remaining a cornerstone of the field.

The most prominent and classical method for synthesizing pyrazolone rings is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a reaction first pioneered by Knorr. nih.govresearchgate.net This approach involves the reaction of a β-ketoester with a substituted hydrazine, such as phenylhydrazine (B124118), to directly form the 5-pyrazolone ring system. researchgate.net

For the specific synthesis of 2-phenyl-5-pyridin-2-yl-4H-pyrazol-3-one, the reaction would proceed via the cyclocondensation of phenylhydrazine with a suitable β-ketoester, such as an ethyl or methyl ester of 3-oxo-3-(pyridin-2-yl)propanoic acid. The reaction mechanism involves an initial condensation between one of the carbonyl groups of the dicarbonyl compound and the hydrazine, followed by an intramolecular cyclization and dehydration to yield the final pyrazolone product. mdpi.com The use of unsymmetrical 1,3-dicarbonyl compounds can lead to mixtures of regioisomers, although the reaction conditions can often be tuned to favor one isomer. researchgate.netrsc.org This method is versatile, allowing for a wide range of substituents on both the hydrazine and the dicarbonyl component. mdpi.comacs.org

Table 1: Examples of Cyclocondensation for Pyrazolone Synthesis

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Resulting Pyrazolone Core | Reference |

|---|---|---|---|

| Ethyl acetoacetate (B1235776) | Phenylhydrazine | 3-Methyl-1-phenyl-4H-pyrazol-5-one | nih.govgoogle.com |

| Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | Phenylhydrazine | This compound | General Strategy |

| Acetylenic ketones | Hydrazine derivatives | Mixture of pyrazole (B372694) regioisomers | mdpi.com |

| α,β-Unsaturated ketones | Hydrazine derivatives | Pyrazolines (oxidized to pyrazoles) | mdpi.comnih.gov |

While the Knoevenagel condensation is widely recognized for the C-4 functionalization of existing pyrazolone rings, it also plays a crucial role in the de novo synthesis of the pyrazolone core itself. In this context, the strategy involves a one-pot, two-step process where a Knoevenagel condensation is first used to generate a 1,3-dicarbonyl equivalent in situ. nih.gov

This approach typically begins with the piperidine-catalyzed Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound like a β-ketoester or malonic acid. nih.gov The resulting α,β-unsaturated dicarbonyl intermediate is not isolated but is immediately subjected to a Knorr-type cyclocondensation with a hydrazine derivative in the same reaction vessel. nih.gov This tandem reaction sequence combines the bond-forming efficiency of the Knoevenagel condensation with the robust ring-closing ability of the cyclocondensation, providing an efficient pathway to polysubstituted pyrazolones. nih.gov

Regioselective Functionalization Techniques

Once the pyrazolone core is constructed, its chemical reactivity can be exploited to introduce functional groups at specific positions. The C-4 position is particularly reactive towards electrophilic substitution, enabling a variety of regioselective modifications.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazolones. This reaction introduces a formyl group (-CHO) with high regioselectivity at the C-4 position of the pyrazolone ring. The reaction employs the Vilsmeier reagent, a chloroiminium ion, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich C-4 carbon of the pyrazolone. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the 4-formylpyrazolone derivative. This method is highly effective for a range of pyrazolone substrates and provides a key intermediate for further synthetic transformations.

Table 2: Vilsmeier-Haack Formylation of Pyrazolone Derivatives

| Pyrazolone Substrate | Reagents | Product | Reference |

|---|---|---|---|

| Substituted phenyl hydrazones | POCl₃ / DMF | Ethyl-4-formyl-1-substituted-phenyl-1H-pyrazole-3-carboxylates | |

| (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine | POCl₃ / DMF | 3-(2,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| General Hydrazones | Vilsmeier-Haack Reagent | 4-Formylpyrazoles |

The C-4 position of pyrazolones is also susceptible to electrophilic nitrosation, a reaction that introduces a nitroso (-NO) group. This transformation is typically achieved by treating the pyrazolone with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium (e.g., acetic acid). nih.gov Electron-rich heterocyclic systems, including pyrazolones like antipyrine, readily undergo this reaction. nih.gov

The resulting 4-nitroso-pyrazolone is a versatile synthetic intermediate. The nitroso group can undergo various subsequent transformations, significantly increasing the molecular diversity accessible from the pyrazolone scaffold. For instance, the nitroso group can be reduced to a primary amine (-NH₂) using various reducing agents, providing a route to 4-amino-pyrazolone derivatives. nih.gov These amines can then be further functionalized. The nitroso group can also participate in cycloaddition reactions or be oxidized to a nitro group (-NO₂), opening up additional avenues for chemical modification.

Multicomponent Reaction (MCR) Approaches for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, represent a highly efficient approach to complex molecule synthesis. Several MCRs have been developed for the synthesis of pyrazolone-based scaffolds, offering advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. google.com

A prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles. This reaction typically involves the one-pot condensation of a hydrazine derivative, a β-ketoester, an aromatic aldehyde, and an active methylene compound like malononitrile (B47326). The reaction often proceeds through a domino sequence involving initial pyrazolone formation, followed by a Knoevenagel condensation with the aldehyde, and a subsequent Michael addition and cyclization of the malononitrile to form the fused pyran ring. nih.gov These MCR strategies provide rapid access to complex and densely functionalized heterocyclic systems built upon the pyrazolone core.

Table 3: Multicomponent Reactions for Pyrazolone-Based Scaffolds

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | Pyrazolin-5-one | - | Pyrano[2,3-c]pyrazole | |

| Aldehyde | β-ketoester | Hydrazine | - | Persubstituted pyrazoles | nih.gov |

| Hydrazine | Ethyl acetoacetate | Aromatic Aldehyde | Malononitrile | Pyrano[2,3-c]pyrazole | |

| 5-Aminopyrazole | Aromatic Aldehyde | Dimedone | - | 1H-Pyrazolo[3,4-b]quinoline |

Catalytic Methodologies in Pyrazolone Synthesis (e.g., Metal-Free Catalysis)

The synthesis of pyrazolone frameworks, the core of compounds like this compound, has significantly benefited from the development of advanced catalytic methodologies. These strategies offer improvements in efficiency, selectivity, and environmental impact over classical methods. A prominent area of research is the use of both metal-based and, increasingly, metal-free catalysts to facilitate the construction of the pyrazole ring.

Metal-free catalysis represents a sustainable and cost-effective approach to pyrazolone synthesis. rsc.org These methods often rely on organic molecules or simple reagents to promote the desired transformations, avoiding the issues of toxicity, cost, and contamination associated with residual metals. For instance, iodine has been utilized as a catalyst in a metal- and solvent-free approach for synthesizing multi-substituted pyrroles, a related N-heterocyclic framework, achieving yields up to 98%. rsc.org Similarly, tert-Butoxide (tBuOK) in DMSO has been shown to be effective for the synthesis of substituted pyrrole (B145914) derivatives, with yields ranging from 48–94%. rsc.org Another notable metal-free approach involves the use of aldehyde hydrazones and acetylenic esters, which undergo a highly regioselective, three-component annulation reaction to form pyrazoles in moderate to good yields under mild conditions. researchgate.net This particular method is highlighted for its operational simplicity and tolerance of a wide range of functional groups. researchgate.net

Researchers have also developed photoredox catalyzed reactions under visible light for the metal-free synthesis of trisubstituted pyrroles, demonstrating the versatility of modern synthetic techniques. rsc.org In the context of pyrazolone derivatives specifically, a study by Gao et al. (2020) demonstrated a metal-free methodology for synthesizing related structures from pyrazolone and tosyl aminomethyl enone, achieving good to exceptional yields (49–97%) and excellent enantioselectivities. rsc.org

While metal-free methods are gaining traction, traditional transition-metal catalysis remains a powerful tool. Copper-catalyzed three-component processes for pyrazole synthesis have been reported to afford N-substituted pyrazoles in high yields and with excellent regioselectivity. nih.gov Palladium catalysts are also employed in coupling reactions to form N-arylpyrazoles, although these often require noble metals and can involve harsh reaction conditions. nih.gov The development of novel nano-magnetic metal-organic frameworks, such as Fe3O4@MIL-101(Cr)-N(CH2PO3)2, has been shown to effectively catalyze the condensation reaction for the synthesis of pyrazolo[3,4-b]pyridines, achieving high yields under solvent-free conditions. nih.gov

Table 1: Selected Catalytic Methods in Pyrazolone and Congener Synthesis

Derivatization via Schiff Base Formation and Related Condensations

The pyrazolone scaffold is a versatile platform for chemical modification, allowing for the synthesis of a wide array of derivatives with diverse properties. One of the most common and effective methods for such derivatization is through the formation of Schiff bases. A Schiff base, characterized by an imine or azomethine group (-C=N-), is typically synthesized through a condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). researchgate.net

In the context of pyrazolones, this derivatization strategy is frequently employed. For instance, Schiff bases can be synthesized from pyrazole precursors that contain an aldehyde group, such as 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. scielo.org.co This pyrazole-aldehyde can be reacted with various aromatic amines in an ethanolic solution, often with a catalytic amount of glacial acetic acid, under reflux to yield the corresponding Schiff base derivatives. scielo.org.co The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic imine bond.

Alternatively, pyrazolones possessing an amino group, like 5-amino-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one, can be condensed with substituted benzaldehydes. tandfonline.com This reaction is also typically carried out in ethanol (B145695) at room temperature, sometimes with an acid catalyst, over several hours. tandfonline.com The formation of the Schiff base is confirmed by spectroscopic methods, such as the appearance of a characteristic signal for the imine proton in ¹H NMR spectra. tandfonline.com

These condensation reactions are not limited to simple pyrazolones. More complex structures, such as those containing a quinazolinone moiety linked to a pyrazolone, have also been derivatized. nih.gov For example, Schiff bases have been synthesized from pyrazol-5(4H)-one moiety containing 3-(hydrazinyl)-2-phenylquinazolin-4(3H)-one by reacting it with various substituted benzaldehydes. nih.gov The hydrazone group (-NH-N=) present in the starting material can further react to form these derivatives. nih.gov The synthesis of a Schiff base ligand, 4-[5-(2-hydoxy-phenyl)-[1,3,4-oxadiazol-2-ylimino methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, has also been reported, showcasing the broad applicability of this reaction. researchgate.net

Table 2: Examples of Schiff Base Derivatization of Pyrazolones

Comprehensive Structural Characterization and Spectroscopic Investigations of 2 Phenyl 5 Pyridin 2 Yl 4h Pyrazol 3 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Atom Connectivity and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms and analyzing the conformational dynamics of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom within the 2-phenyl-5-pyridin-2-yl-4H-pyrazol-3-one framework.

In the ¹H NMR spectrum of this compound, the protons are expected to resonate at characteristic chemical shifts (δ) based on their electronic environment. The spectrum for a related pyrazoline derivative, 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone, showed aromatic protons in the range of δ 7.37-8.76 ppm. mdpi.com For analogues containing a 2-phenylpyridine (B120327) moiety, protons of the pyridine (B92270) ring typically appear at the downfield end of the aromatic region, with the proton at the 6-position of the pyridine ring often showing a characteristic doublet around δ 8.70 ppm. rsc.org The protons of the phenyl group attached to the pyrazole (B372694) nitrogen would appear as a multiplet in the aromatic region, typically between δ 7.20 and 7.80 ppm. rsc.orgnih.gov

A key feature in the spectrum of this compound would be the signal for the C4-H proton of the pyrazolone (B3327878) ring. In similar pyrazole structures, this proton appears as a distinct singlet. nih.gov For instance, in 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole, the pyrazole C4 proton gives a singlet at δ 7.17 ppm. nih.gov The exact position of this proton signal is influenced by the tautomeric form of the pyrazolone ring. The presence of a broad signal, exchangeable with D₂O, would indicate the N-H or O-H proton, confirming the existence of the keto-enol tautomerism common in pyrazol-3-ones.

Table 1: Expected ¹H NMR Chemical Shifts for this compound based on Analogous Structures

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Reference Analogues |

| Pyridine Ring Protons | 8.70 (H-6), 7.20 - 8.00 (multiplets) | 2-Phenylpyridine derivatives rsc.org, 2-(Pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one |

| Phenyl Ring Protons | 7.20 - 7.80 (multiplets) | 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl) thiazoles nih.gov |

| Pyrazole C4-H | ~7.20 (singlet) | 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl) thiazoles nih.gov |

| Pyrazole N-H / O-H | Broad, variable | General knowledge of pyrazolones nist.gov |

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, the carbonyl carbon (C=O) of the pyrazolone ring is a key diagnostic signal, expected to resonate significantly downfield, typically in the range of δ 160-180 ppm. mdpi.comrsc.org In the analogue 2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one, the carbonyl carbon appears at δ 163.55 ppm.

The carbons of the pyridine and phenyl rings would produce a series of signals in the aromatic region, generally between δ 115 and 150 ppm. rsc.org The ipso-carbon of the pyridine ring attached to the pyrazole (C-2) is expected around δ 150-157 ppm. rsc.org The pyrazole ring carbons also have characteristic shifts. The C3 carbon (bearing the oxygen) and the C5 carbon (bearing the pyridinyl group) would be found downfield, often in the δ 140-165 ppm range, while the C4 carbon would be more upfield, around δ 100-110 ppm. nih.govrsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound based on Analogous Structures

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Reference Analogues |

| Pyrazolone C=O | 160 - 180 | 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone mdpi.com, 4,4-dimethyl-5-phenyl-2,4-dihydro-3H-pyrazol-3-one rsc.org |

| Pyrazole C3 | 150 - 165 | 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl) thiazoles nih.gov |

| Pyrazole C5 | 140 - 155 | 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl) thiazoles nih.gov |

| Pyrazole C4 | 100 - 110 | 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl) thiazoles nih.gov |

| Pyridine & Phenyl Carbons | 115 - 157 | 2-Phenylpyridine derivatives rsc.org, 2-(Pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy probes the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups. The FT-IR spectrum of this compound would be dominated by several key absorption bands.

A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyrazolone ring is expected in the region of 1640-1700 cm⁻¹. mdpi.com For example, in a related pyrazoline, the C=O stretch was observed at 1638 cm⁻¹. mdpi.com The C=N stretching vibration of the pyrazole ring typically appears around 1610-1550 cm⁻¹. mdpi.com The spectrum would also feature multiple bands in the 1400-1600 cm⁻¹ region due to the C=C stretching vibrations of the aromatic phenyl and pyridine rings. mdpi.com Stretching vibrations for aromatic C-H bonds are expected above 3000 cm⁻¹, while a broad absorption band in the 3100-3400 cm⁻¹ range would suggest the presence of N-H or O-H stretching, indicative of the keto-enol tautomerism.

Table 3: Characteristic FT-IR Frequencies for this compound based on Analogous Structures

| Vibrational Mode | Expected Frequency (cm⁻¹) | Reference Analogues |

| N-H / O-H Stretch (Tautomer) | 3100 - 3400 (broad) | 2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one |

| Aromatic C-H Stretch | 3000 - 3100 | General FT-IR correlation tables |

| Carbonyl (C=O) Stretch | 1640 - 1700 | 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone mdpi.com |

| C=N Stretch (Pyrazole) | 1550 - 1615 | 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone mdpi.com |

| C=C Stretch (Aromatic) | 1400 - 1600 | 2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₄H₁₁N₃O), the calculated exact mass of the molecular ion [M+H]⁺ is 238.0975. The experimental observation of a peak at or very near this m/z value would unequivocally confirm the molecular formula. nih.gov

In studies of analogous pyrazole-thiazole derivatives, HRMS was successfully used to confirm their structures, showing the expected [M+H]⁺ and [M+2+H]⁺ isotopic patterns for chlorine-containing compounds. nih.gov The fragmentation pattern in the mass spectrum can also offer structural insights. Common fragmentation pathways for this class of compounds may include the loss of CO (28 Da) from the pyrazolone ring, cleavage of the bond between the pyrazole and pyridine rings, or fragmentation of the pyridine ring itself. Analysis of these fragment ions helps to piece together the molecular structure, corroborating data from other spectroscopic methods.

Table 4: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₁N₃O | - |

| Molecular Weight | 237.26 g/mol | - |

| Calculated Exact Mass [M] | 237.0902 | PubChem nih.gov (Calculated) |

| Calculated Exact Mass [M+H]⁺ | 238.0975 | PubChem nih.gov (Calculated) |

| Expected Observation | m/z value matching calculated mass to <5 ppm error | General HRMS principles nih.govrsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Equilibrium Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* transitions within the conjugated system formed by the phenyl, pyrazole, and pyridine rings.

The analysis of a related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, utilized UV-Vis spectroscopy in conjunction with theoretical calculations to understand its electronic properties. mdpi.com For the title compound, multiple absorption maxima (λ_max) would be expected. The π→π* transitions associated with the extensive aromatic system would likely result in strong absorptions in the 250-350 nm range. The n→π* transition of the carbonyl group would appear as a weaker, longer-wavelength absorption. Furthermore, UV-Vis spectroscopy can be a powerful tool to study the tautomeric equilibrium (CH, NH, and OH forms) of the pyrazolone ring, as each tautomer possesses a distinct chromophoric system and thus a unique UV-Vis spectrum. Changes in the spectrum upon varying solvent polarity or pH can provide evidence for the shifting equilibrium between these forms.

X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Crystal Packing

While spectroscopic methods reveal the structure in solution, single-crystal X-ray diffraction provides the definitive, unambiguous solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.

Although crystal structure data for the exact title compound is not available, analysis of the closely related analogue 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol (C₂₁H₁₆N₂O₂) provides significant insight into the expected geometry. nih.govresearchgate.net In this analogue, the pyrazole ring was found to be essentially planar. One of the phenyl rings was nearly coplanar with the pyrazole ring, with a small dihedral angle of 7.5(3)°, a conformation potentially stabilized by an intramolecular hydrogen bond. nih.govresearchgate.net A similar planarity between the pyrazole and one of the aromatic substituents might be expected for this compound.

Table 5: Crystal Data for the Analogous Compound 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₁₆N₂O₂ | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 10.793 (3) | nih.govresearchgate.net |

| b (Å) | 12.948 (3) | nih.govresearchgate.net |

| c (Å) | 11.705 (3) | nih.govresearchgate.net |

| β (°) | 93.508 (14) | nih.govresearchgate.net |

| V (ų) | 1632.7 (7) | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

| Key Feature | Intramolecular O-H···N and intermolecular O-H···O hydrogen bonds | nih.govresearchgate.net |

Molecular Conformation and Bond Lengths/Angles

The molecular structure of this compound is expected to be characterized by a degree of non-planarity, arising from the rotational freedom of the phenyl and pyridyl rings relative to the central pyrazolone core.

In analogous structures, such as 3-methyl-5-phenylpyrazole, a significant twist is observed between the phenyl and pyrazole rings, with dihedral angles reported to be around 18.21° and 21.35° for two independent molecules in the asymmetric unit. rsc.org Similarly, for 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, the phenyl ring is twisted with respect to the pyrazole ring by a dihedral angle of 34.95(5)°. nih.gov This rotation is a common feature in such systems, arising from the steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyrazole ring. Therefore, in this compound, a similar twisted conformation between the N-phenyl group and the pyrazolone ring is anticipated.

The pyridyl ring attached at the C5 position of the pyrazolone ring is also expected to be non-coplanar with the central heterocycle. Studies on 2-pyridyl pyrazoles indicate the presence of an intramolecular hydrogen bond between the pyrazole N-H and the pyridyl nitrogen atom, which influences the conformation of this fragment. acs.org

The bond lengths and angles within the pyrazolone ring are expected to be consistent with its tautomeric form. The 4H-pyrazol-3-one tautomer implies the presence of a carbonyl group (C=O) at the C3 position and a protonated nitrogen at the N1 position (if not substituted). However, in the specified compound, the N2 position is substituted with a phenyl group. The inherent keto-enol tautomerism in pyrazolones can influence the bond characteristics. jocpr.com

To provide a quantitative perspective, selected bond lengths and angles from a representative analogue, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, are presented below. While this analogue lacks the N-phenyl and C3-carbonyl groups of the title compound, it offers insight into the geometry of a pyrazole ring substituted with a phenyl group.

Interactive Data Table: Selected Bond Lengths for 3-(4-bromophenyl)-5-methyl-1H-pyrazole

| Bond | Length (Å) |

| Br1-C8 | 1.906(5) |

| N1-N2 | 1.366(6) |

| N1-C5 | 1.332(7) |

| N2-C3 | 1.346(7) |

| C3-C4 | 1.402(8) |

| C4-C5 | 1.378(8) |

| C3-C6 | 1.485(8) |

| C5-C10 | 1.483(8) |

Data extracted from a study on 3-(4-bromophenyl)-5-methyl-1H-pyrazole. researchgate.net

Interactive Data Table: Selected Bond Angles for 3-(4-bromophenyl)-5-methyl-1H-pyrazole

| Angle | Value (°) |

| C5-N1-N2 | 112.1(4) |

| C3-N2-N1 | 105.7(4) |

| N2-C3-C4 | 111.4(5) |

| C5-C4-C3 | 104.2(5) |

| N1-C5-C4 | 106.6(5) |

| N2-C3-C6 | 120.9(5) |

| C4-C3-C6 | 127.7(5) |

| N1-C5-C10 | 120.0(5) |

| C4-C5-C10 | 133.4(6) |

Data extracted from a study on 3-(4-bromophenyl)-5-methyl-1H-pyrazole. researchgate.net

It is important to note that the presence of the C3-carbonyl group and the N2-phenyl substituent in the title compound will lead to different bond lengths and angles compared to the provided analogue. For instance, the C3=O bond is expected to be significantly shorter, and the angles around the N2 and C3 atoms will be influenced by the phenyl group and the double bond character of the carbonyl group, respectively.

Supramolecular Interactions and Crystal Engineering

The field of crystal engineering leverages non-covalent interactions to design solid-state architectures with desired properties. Pyrazole and pyrazolone derivatives are excellent candidates for crystal engineering due to the presence of multiple hydrogen bond donors and acceptors, as well as aromatic rings capable of participating in π-π stacking interactions. nih.govnih.gov

In the case of this compound, several key functional groups are expected to dictate its supramolecular assembly. The pyrazolone ring contains an N-H group (at N1, assuming the 4H-tautomer) which is a potent hydrogen bond donor. The carbonyl oxygen at C3 is a strong hydrogen bond acceptor. Furthermore, the nitrogen atom of the pyridyl ring is also a hydrogen bond acceptor site.

These features allow for a variety of hydrogen bonding motifs. A common interaction in pyrazole-containing structures is the formation of hydrogen-bonded dimers via N-H···N or N-H···O interactions. nih.govresearchgate.net In the title compound, intermolecular N-H···O=C hydrogen bonds between the pyrazolone moieties are highly probable, leading to the formation of centrosymmetric dimers.

Additionally, the pyridyl nitrogen offers another site for hydrogen bonding. It could engage in N-H···N interactions with the pyrazolone N-H of a neighboring molecule, or potentially with weaker C-H donors from the phenyl or pyridyl rings. The interplay between these different hydrogen bonding possibilities can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. For instance, in a study of 4-aryl-3,5-dimethylpyrazoles, different substituents on the aryl ring led to diverse supramolecular structures, including dimers, catemers (polymeric chains), and 2D networks. nih.gov

The combination of strong hydrogen bonds (N-H···O and potentially N-H···N) and weaker interactions like C-H···π and π-π stacking provides a rich landscape for the crystal engineering of this compound and its analogues. The specific packing motif adopted will be a delicate balance of these various intermolecular forces, influenced by factors such as the solvent of crystallization and the presence of any co-formers.

Reactivity and Advanced Chemical Transformations of the 2 Phenyl 5 Pyridin 2 Yl 4h Pyrazol 3 One Scaffold

Reactivity of the Pyrazolone (B3327878) Ring System towards Electrophiles and Nucleophiles

The pyrazolone ring within the 2-phenyl-5-pyridin-2-yl-4H-pyrazol-3-one structure possesses multiple reactive sites, making it susceptible to attack by both electrophiles and nucleophiles. The reactivity is largely dictated by the tautomeric forms of the pyrazolone ring and the electronic nature of the substituents.

Pyrazolones are known to be ambident nucleophiles, and their alkylation can lead to different products depending on the reaction conditions and the alkylating agent. clockss.org For instance, the use of diazomethane (B1218177) often results in O-methylation, while conventional alkylating agents like dimethyl sulfate (B86663) or alkyl halides tend to favor N-alkylation. clockss.org The Mitsunobu reaction offers a mild and effective method for the O-alkylation of pyrazolones. clockss.org

The pyrazolone ring can also undergo reactions with various electrophiles. For example, reaction with the Vilsmeier-Haack reagent (a source of a chloromethinium ion) can lead to formylation or related transformations at the C4 position of the pyrazole (B372694) ring. nih.gov

Nitrogen-containing nucleophiles, such as hydrazines, readily react with pyrazolone precursors. For instance, the condensation of a 1,3-diketone with a hydrazine (B178648) is a common method for synthesizing the pyrazole ring itself. mdpi.com The reaction of 2H-furo[3,2-b]pyran-2-ones with various nitrogen-containing nucleophiles has been investigated, showing that the reaction pathway depends on the type of nucleophile used. beilstein-journals.org While aliphatic amines lead to enamines, dinucleophiles like hydrazines result in recyclization to form pyrazol-3-ones. beilstein-journals.org

Functional Group Interconversions on Pyridyl and Phenyl Substituents

The pyridyl and phenyl substituents on the this compound core offer opportunities for a wide range of functional group interconversions, allowing for the fine-tuning of the molecule's properties.

Standard aromatic chemistry can be applied to both the phenyl and pyridyl rings. For example, electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation can introduce new functional groups. globalresearchonline.net These newly introduced groups can then be further transformed. For example, a nitro group can be reduced to an amino group, which can then participate in a variety of subsequent reactions, including diazotization followed by substitution (Sandmeyer reaction) or amide bond formation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds onto the aromatic rings. rsc.org These reactions typically require the pre-functionalization of the aromatic ring with a halide or a triflate group.

Furthermore, functional groups on the phenyl or pyridyl rings can be interconverted. For instance, a hydroxyl group can be converted to an ether or an ester, and an aldehyde or ketone can be reduced to an alcohol or converted to an amine via reductive amination. The demethylation of a methoxy (B1213986) group to a hydroxyl group has also been reported. nih.gov

Cyclization Reactions Leading to Fused Heterocyclic Systems

The this compound scaffold serves as a valuable building block for the synthesis of a variety of fused heterocyclic systems. These reactions often involve the participation of the pyrazolone ring's reactive sites in intramolecular cyclizations or intermolecular cycloadditions.

Pyrazolo[3,4-b]pyridines are an important class of fused heterocycles with diverse biological activities. stmarys-ca.edu The synthesis of these derivatives often involves the construction of the pyridine (B92270) ring onto a pre-existing pyrazole core. nih.gov A common strategy involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.gov If the 1,3-dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed. nih.gov Three-component reactions involving an aldehyde, a ketone, and a 5-aminopyrazole also provide an efficient route to these fused systems. nih.gov

The starting this compound can be conceptually transformed into a reactive intermediate suitable for pyrazolo[3,4-b]pyridine synthesis. For instance, conversion of the pyrazolone to a 5-aminopyrazole derivative would allow for subsequent condensation with a 1,3-dicarbonyl compound.

| Reactants | Reagents and Conditions | Product | Reference |

| 5-Bromo-1H-pyrazolo[3,4-b]pyridine, N-iodosuccinimide | DMF, 60 °C | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | nih.gov |

| 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, 4-methoxy-benzyl chloride | NaH, DMF, 0 °C to r.t. | 5-Bromo-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine | nih.gov |

| 1,3-Dicarbonyl compounds, 5-Aminopyrazole | Various | 1H-Pyrazolo[3,4-b]pyridines | nih.gov |

| Aldehyde, Ketone, 5-Aminopyrazole | Various | 1H-Pyrazolo[3,4-b]pyridines | nih.gov |

Pyrazolo[1,5-a]pyrimidines represent another significant class of fused heterocycles with applications in medicinal chemistry, including as kinase inhibitors. rsc.orgnih.gov The synthesis of this ring system is often achieved through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.gov

For example, the reaction of a 5-aminopyrazole with diethyl malonate in the presence of a base leads to the formation of a dihydroxypyrazolo[1,5-a]pyrimidine, which can be further functionalized. nih.gov Subsequent chlorination with phosphorus oxychloride provides a dichloro derivative that can undergo selective nucleophilic substitution. nih.gov

| Reactants | Reagents and Conditions | Product | Reference |

| 5-Amino-3-methylpyrazole, Diethyl malonate | Sodium ethanolate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |

| 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | Phosphorus oxychloride | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | nih.gov |

| Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate, Heterocyclic amines | Various | Pyrazolo[1,5-a]pyrimidines | nih.gov |

The versatility of the pyrazolone scaffold extends to the synthesis of thieno- and triazolo-fused systems. The synthesis of thieno[2,3-b]pyridines can be achieved from a pyridinethione intermediate, which in turn can be derived from a pyrazolone precursor. researchgate.net For instance, a pyridinethione can react with α-halo ketones or α-halo esters to form the fused thieno[2,3-b]pyridine (B153569) ring system. researchgate.net

The fusion of a triazole ring to the pyrazole core can be accomplished through various synthetic strategies. One approach involves the construction of the triazole ring from a hydrazine derivative of the pyrazole. For example, 6-substituted 5-amino-2-hydrazino-4-phenylthieno[2,3-d]pyrimidines have been used as key intermediates for the synthesis of new thienopyrimidotriazoles. rsc.org Another method involves the reaction of a pyrazole derivative with a reagent that provides the remaining atoms for the triazole ring.

| Reactants | Reagents and Conditions | Product | Reference |

| Pyridinethione, α-Halo ketones/esters | Various | Thieno[2,3-b]pyridines | researchgate.net |

| Pyrazole-3-carbothioamides, Phenacyl bromides | Ethanol (B145695) | 2,4-Disubstituted thiazoles | nih.gov |

| 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Alkyl halides | S-alkylated triazole derivatives | dergipark.org.tr |

Regiospecific C-Alkylation and C-Acylation

While N- and O-alkylation of pyrazolones are more common, C-alkylation at the C4 position can also be achieved under specific conditions. The C4 position is nucleophilic due to the enolate character of the pyrazolone ring. Regiospecific C-alkylation and C-acylation reactions provide a direct means to introduce carbon-based substituents at this position, further expanding the structural diversity of the scaffold.

The reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with certain alkylating agents can lead to C-alkylation, although it often competes with N- and O-alkylation. clockss.org The choice of base, solvent, and electrophile is crucial in directing the regioselectivity of the reaction.

Oxidative and Reductive Transformations

The redox chemistry of the this compound scaffold is dictated by the interplay of its three constituent aromatic and heteroaromatic rings: the phenyl group, the pyridine ring, and the pyrazolone core. The pyrazole ring system is known for its general stability and resistance to common oxidizing and reducing agents. youtube.com This stability is attributed to its aromatic character. nih.gov However, the pyridine moiety and the pyrazolone's endocyclic double bond present sites for potential transformations under specific reaction conditions.

Reductive Transformations

Detailed studies on the specific reductive transformations of this compound are not extensively documented in the available literature. However, based on the known reactivity of related heterocyclic systems, several reductive pathways can be anticipated.

One of the most predictable reductive transformations is the catalytic hydrogenation of the molecule. This process would likely lead to the saturation of both the pyrazolone and the pyridine rings, yielding the corresponding 2-phenyl-5-(piperidin-2-yl)pyrazolidin-3-one. The pyrazole ring, while resistant to many reagents, can be hydrogenated, first to a pyrazoline and subsequently to a pyrazolidine. youtube.com Similarly, the pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions.

The use of milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), is generally effective for the reduction of aldehydes and ketones. numberanalytics.comjsynthchem.com Under standard conditions, NaBH₄ is not expected to reduce the carbonyl group within the pyrazolone ring of the title compound. The synthesis of pyrazolidin-3-ones from α,β-unsaturated esters or related precursors often requires more potent reagents or specific reaction pathways, such as the use of hydrazine hydrate (B1144303) in cyclization reactions. arkat-usa.orgresearchgate.net

Table 1: Predicted Reductive Transformations of this compound

| Reactant | Reagent and Conditions | Predicted Product | Notes |

| This compound | H₂, Pd/C or PtO₂, High Pressure | 2-phenyl-5-(piperidin-2-yl)pyrazolidin-3-one | Catalytic hydrogenation is expected to reduce both the pyrazole and pyridine rings, leading to a fully saturated heterocyclic system. |

| This compound | NaBH₄, Methanol/Ethanol | No reaction | Standard borohydride reduction is not anticipated to reduce the pyrazolone ring under mild conditions. numberanalytics.comjsynthchem.com |

Oxidative Transformations

The pyrazole scaffold generally exhibits high stability against oxidative metabolism and chemical oxidation. nih.gov This resistance makes the selective oxidation of the phenyl or pyridine substituents a challenging but theoretically possible transformation.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize alkyl side chains on aromatic rings to carboxylic acids. masterorganicchemistry.com In the absence of such an alkyl group on the this compound scaffold, the aromatic rings themselves would be subject to oxidation only under harsh conditions, likely leading to ring cleavage and degradation rather than selective functionalization.

A more controlled oxidation could potentially occur at the pyridine nitrogen atom to form the corresponding N-oxide. This is a common reaction for pyridine and its derivatives when treated with oxidizing agents like peroxy acids. The formation of an N-oxide on the pyridine ring could subsequently influence the reactivity of the entire molecule.

Research on related pyrazolone derivatives indicates that one-electron oxidation can occur, with oxidation potentials varying based on the substituents. For instance, methyl-substituted 2-pyrazolin-5-ones have one-electron oxidation potentials in the range of 0.32-0.39 V. nih.gov The presence of the phenyl and pyridinyl groups on the target molecule would influence its specific redox potential.

Table 2: Predicted Oxidative Transformations of this compound

| Reactant | Reagent and Conditions | Predicted Product | Notes |

| This compound | meta-Chloroperoxybenzoic acid (m-CPBA) | 2-phenyl-5-(1-oxido-pyridin-1-ium-2-yl)-4H-pyrazol-3-one | Formation of the pyridine N-oxide is a plausible selective oxidation reaction. |

| This compound | KMnO₄, Heat, Strong Acid/Base | Degradation products | The pyrazole ring is highly resistant to oxidation. youtube.com Harsh conditions would likely lead to non-selective degradation of the phenyl and pyridine rings. |

Coordination Chemistry of 2 Phenyl 5 Pyridin 2 Yl 4h Pyrazol 3 One As a Ligand

Ligand Design Principles and Chelation Properties (N- and O-donors)

The compound 2-phenyl-5-pyridin-2-yl-4H-pyrazol-3-one is an exemplary multifunctional ligand, meticulously designed by nature of its constituent aromatic systems. It incorporates several potential donor atoms, making it a versatile building block in coordination chemistry. The key donor sites are the nitrogen atom of the pyridine (B92270) ring, the two nitrogen atoms of the pyrazole (B372694) ring, and the exocyclic carbonyl oxygen atom. This arrangement allows the ligand to engage in various coordination modes.

The most common chelation mode involves the nitrogen atom of the pyridyl group and the adjacent nitrogen atom of the pyrazole ring (N2), forming a stable five-membered chelate ring with a metal ion. This bidentate N,N-coordination is a well-established motif in ligands containing linked pyridine and pyrazole rings. ntu.edu.twnih.gov

Furthermore, the presence of the pyrazol-3-one moiety introduces the possibility of N,O-chelation. The ligand can exist in tautomeric forms, primarily the keto form (this compound) and the enol form (2-phenyl-5-(pyridin-2-yl)-1H-pyrazol-3-ol). If the ligand coordinates in its deprotonated enolate form, it can act as a bidentate ligand through the pyrazole nitrogen and the enolic oxygen. This dual N,N and N,O chelation capability makes it a highly adaptable ligand for a variety of metal ions with different electronic and steric preferences. The phenyl group attached to the pyrazole nitrogen also plays a significant role, influencing the steric and electronic properties of the resulting metal complexes. researchgate.netnih.gov

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved through straightforward methods. A common approach involves the reaction of the ligand with a metal salt, such as a chloride, nitrate, or acetate, in a suitable solvent like ethanol (B145695), methanol, or a mixture thereof. mdpi.comnih.govnih.gov The reaction is often carried out under reflux for several hours to ensure complete complexation. nih.gov The resulting metal complexes can then be isolated as crystalline solids by cooling the reaction mixture or by slow evaporation of the solvent. nih.gov

The characterization of these complexes relies on a suite of spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the ligand's coordination mode. Upon complexation, significant shifts in the vibrational frequencies of key functional groups are observed. For instance, the stretching frequency of the pyrazole C=O group (typically around 1627 cm⁻¹) and the C=N group of the pyridine and pyrazole rings would shift to lower or higher wavenumbers, indicating the involvement of these groups in coordination. mdpi.com The appearance of new bands at lower frequencies (e.g., 400-650 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. mdpi.com

NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes (e.g., Zn(II), Hg(II), Pd(II)), NMR spectroscopy provides detailed structural information in solution. The chemical shifts of the protons and carbons in the pyridine and pyrazole rings are sensitive to coordination. Protons adjacent to the donor atoms typically experience a downfield shift upon complexation due to the deshielding effect of the metal ion.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide insights into the coordination geometry around the metal center. The spectra typically show bands corresponding to π→π* and n→π* transitions within the ligand, which may be shifted upon complexation. mdpi.com For transition metal complexes, additional d-d transition bands can be observed, and their position and intensity are indicative of the ligand field strength and the geometry of the complex (e.g., octahedral or tetrahedral). mdpi.com

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight and composition of the synthesized complexes. nih.gov

Divalent and Trivalent Metal Ion Complexation (e.g., Cu(II), Rh(III), Co(II), Ni(II), Zn(II), Mo(IV), Hg(II), Fe(II))

The versatile chelating nature of this compound allows it to form stable complexes with a wide range of divalent and trivalent metal ions. The specific coordination environment is influenced by the metal ion's size, preferred coordination number, and d-electron configuration.

Generally, two or three ligand molecules coordinate to a single metal center to form complexes with stoichiometries like ML₂ or ML₃. In many cases, other co-ligands such as water, halides, or solvent molecules may complete the coordination sphere of the metal ion. mdpi.comnih.gov For instance, studies on related pyrazolone (B3327878) derivatives have shown the formation of octahedral complexes of the type [M(L)₂(H₂O)₂] for Co(II), Ni(II), and Cu(II). mdpi.com

Table 1: Summary of Metal Complexation with Pyrazolyl-Pyridine Type Ligands

| Metal Ion | Typical Oxidation State | Common Coordination Geometry | Representative Findings |

|---|---|---|---|

| Copper (Cu) | +2 | Octahedral, Square Planar | Forms mononuclear complexes; often exhibits Jahn-Teller distortion in octahedral geometry. mdpi.comnih.gov |

| Rhodium (Rh) | +3 | Octahedral | Forms stable complexes, some of which have been investigated for antitumor properties. researchgate.netresearchgate.net |

| Cobalt (Co) | +2 | Octahedral, Tetrahedral | Forms high-spin octahedral complexes with magnetic moments indicative of three unpaired electrons. mdpi.comuninsubria.it |

| Nickel (Ni) | +2 | Octahedral | Typically forms green-colored octahedral complexes. mdpi.comrsc.org |

| Zinc (Zn) | +2 | Tetrahedral, Octahedral | Forms diamagnetic complexes; complexation with a related ligand, 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, has been structurally characterized. nih.govresearchgate.net |

| Molybdenum (Mo) | +4, +2, 0 | Distorted Octahedral, Capped Trigonal Prismatic | Forms carbonyl complexes and can act as a catalyst for reactions like olefin epoxidation. nih.govrsc.orgrsc.org |

| Mercury (Hg) | +2 | Tetrahedral, Linear | Forms complexes with various phenyl-pyridine ligands, often resulting in tetrahedral geometry. nih.govtjnpr.org |

| Iron (Fe) | +2, +3 | Octahedral | Forms stable complexes; Fe(II) complexes with related ligands have been synthesized and structurally characterized. nih.gov |

Influence of Ligand Tautomerism on Coordination Mode

A critical aspect of the coordination chemistry of this compound is the influence of keto-enol tautomerism. This phenomenon allows the ligand to adapt its binding mode to suit the electronic requirements of different metal ions. mdpi.com

Keto Form (4H-pyrazol-3-one): In this form, the ligand typically acts as a neutral bidentate N,N donor, coordinating through the pyridine nitrogen and one of the pyrazole nitrogens. The carbonyl group at the 3-position may or may not be involved in coordination. If it does participate, it could act as a bridging ligand between two metal centers.

Enol Form (Pyrazol-3-ol): The ligand can be deprotonated to its enolate form, creating an anionic O,N-bidentate chelating site. Coordination occurs through the enolic oxygen and a pyrazole nitrogen. This mode is often favored in reactions with metal acetates or in the presence of a base.

The predominant tautomer and its corresponding coordination mode can be influenced by factors such as the pH of the reaction medium, the nature of the metal salt and its counter-ion, and the solvent used. Spectroscopic data, particularly IR and NMR, and definitive X-ray crystal structures are essential for determining the exact coordination mode in a given complex. nih.gov

Structural Elucidation of Metal Complexes by X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of these metal complexes. It provides unambiguous information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Studies on analogous pyrazolyl-pyridine and pyrazolone complexes have revealed several common structural features:

Coordination Geometry: Octahedral geometry is frequently observed for transition metals like Co(II), Ni(II), and Fe(II), often with two chelating ligands and two solvent or anionic co-ligands occupying the coordination sphere. mdpi.comnih.gov Tetrahedral geometries are common for ions like Zn(II) and Hg(II). nih.govnih.gov

Bond Lengths and Angles: The metal-nitrogen (M-N) and metal-oxygen (M-O) bond lengths are characteristic of the specific metal ion and its oxidation state. For example, in a ZnCl₂ complex with a similar ligand, 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, the Zn-N bond lengths are in the expected range for such coordination. nih.govresearchgate.net The bite angle of the N,N-chelating ligand is typically around 75-85°, constrained by the geometry of the five-membered chelate ring.

Intermolecular Interactions: Crystal packing is often governed by hydrogen bonds (e.g., N-H···O) and π-π stacking interactions between the aromatic rings of the ligands. researchgate.netnih.gov These interactions can lead to the formation of extended supramolecular networks.

Table 2: Representative Crystallographic Data for Related Pyrazole/Pyridine Metal Complexes

| Compound/Complex | Crystal System | Space Group | Key Structural Feature(s) |

|---|---|---|---|

| 1,5-Dimethyl-2-phenyl-4-[phenyl(pyridin-2-ylamino)methyl]-1H-pyrazol-3(2H)-one nih.gov | Orthorhombic | P2₁2₁2₁ | Molecules linked into chains by N—H···O hydrogen bonds. |

| Fe(L)₂(H₂O)₂₂·2H₂O (L = pyrazole-quinoxaline ligand) nih.gov | Monoclinic | P2₁/c | Octahedral Fe(II) center with two bidentate ligands and two water molecules. |

| [Os(CO)₂(pypz)₂] (pypz = 3-trifluoromethyl-5-(2-pyridyl)pyrazolate) ntu.edu.tw | Monoclinic | P2₁/c | Distorted octahedral geometry with cis-carbonyl ligands. |

| 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone mdpi.com | Triclinic | P-1 | Intramolecular N-H···O hydrogen bond forms a six-membered ring. |

| 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one researchgate.net | Monoclinic | P2₁/c | Molecules linked by N—H···O hydrogen bonds into chains; π-π stacking also present. |

Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes derived from this compound are of interest for applications in catalysis and sensor technology. Techniques like cyclic voltammetry (CV) are used to study the redox behavior of the metal center and the ligand.

Studies on related pyrazole-based complexes have shown that both the metal and the ligand can be electrochemically active. For instance, a Co(II) complex with a pyrazole derivative demonstrated good electrocatalytic activity for the detection of folic acid. doaj.org The CV of such complexes can show reversible or quasi-reversible redox waves corresponding to metal-centered processes (e.g., Co(II)/Co(III) or Cu(II)/Cu(I)) and irreversible waves associated with the oxidation or reduction of the ligand itself. The redox potentials are sensitive to the coordination environment, including the nature of the ligand and any co-ligands, providing a way to tune the electrochemical properties of the complex. Similarly, molybdenum complexes with tris(pyrazolyl)methanesulfonate ligands have also been characterized by their electrochemical behavior, indicating the redox-active nature of these systems. researchgate.net

Supramolecular Architecture of Metal-Organic Frameworks and Coordination Polymers

The ability of this compound to act as a multidentate ligand makes it an excellent candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). acs.org These materials are formed by linking metal ions or clusters with organic ligands to create one-, two-, or three-dimensional extended networks.

The pyridyl-pyrazolyl moiety can act as a linker between metal centers, while non-covalent interactions like hydrogen bonding (via the pyrazolone N-H and C=O groups) and π-π stacking (via the phenyl and pyridine rings) play a crucial role in directing the assembly of the final supramolecular architecture. researchgate.netnih.gov For example, crystal structures of related complexes often reveal chains or sheets formed through these interactions. nih.govnih.gov

By choosing appropriate metal ions with specific coordination geometries and by modifying the ligand, it is possible to design and synthesize MOFs with desired topologies and properties, such as porosity for gas storage or separation. nih.govacs.org The use of bifunctional pyrazole-carboxylate ligands, which share structural similarities with the target ligand's potential binding modes, has been shown to produce MOFs with interesting and rare topologies. nih.gov The inherent functionality of the pyrazole and pyridine rings provides a rich platform for creating complex and functional materials.

Advanced Theoretical and Computational Investigations of 2 Phenyl 5 Pyridin 2 Yl 4h Pyrazol 3 One Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecular systems. For 2-phenyl-5-pyridin-2-yl-4H-pyrazol-3-one, DFT methods can predict its geometry, electronic distribution, and chemical reactivity.

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govorientjchem.org

For pyrazole (B372694) derivatives, the HOMO is often distributed over the pyrazole and phenyl rings, while the LUMO can be localized on different parts of the molecule depending on the substituents. researchgate.net In the case of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a related pyrazole-containing compound, DFT calculations have shown that a small HOMO-LUMO energy gap is indicative of high chemical reactivity. nih.gov For this compound, the presence of the electron-withdrawing pyridine (B92270) ring is expected to influence the energy and distribution of the LUMO, potentially leading to a smaller energy gap and increased reactivity compared to simpler phenyl-pyrazolones.

Table 1: Representative Frontier Orbital Energies for a Pyrazole Derivative

| Parameter | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar heterocyclic systems. Actual values for this compound would require specific DFT calculations.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

For a molecule like this compound, the MEP map would likely show a region of negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the pyrazolone (B3327878) and phenyl rings would exhibit positive potential, indicating them as likely sites for nucleophilic attack. Understanding the MEP is crucial for predicting intermolecular interactions, such as hydrogen bonding, which are vital for molecular recognition and biological activity. nih.gov

Tautomeric Preference and Energy Minima

Pyrazol-3-ones can exist in several tautomeric forms due to proton migration. For this compound, the principal tautomers are the CH, OH, and NH forms. The relative stability of these tautomers can be determined by calculating their energy minima using DFT methods. researchgate.net

A study on the closely related 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole revealed that the tautomeric equilibrium is significantly influenced by the solvent polarity. In non-polar solvents, the OH-form is generally more stable. However, with increasing solvent polarity, the equilibrium shifts towards the NH-form. The presence of the pyridine nitrogen allows for the formation of intramolecular hydrogen bonds, which can further stabilize certain tautomers. irjweb.com Theoretical calculations have shown that the keto-form is often the more stable tautomer in both the gaseous phase and in various solvents for related pyrazolone systems. orientjchem.org

Table 2: Calculated Relative Energies of Tautomers for a Related Pyridyl-Pyrazolone System

| Tautomer | Relative Energy (kcal/mol) |

| OH-form | 0.00 |

| NH-form | +2.5 |

| CH-form | +8.1 |

Note: This data is illustrative and based on findings for similar compounds. The actual energy differences for this compound would need to be calculated specifically.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, allowing for the exploration of its conformational landscape. This is particularly important for flexible molecules like this compound, where rotation around the single bonds connecting the phenyl, pyrazolone, and pyridine rings can lead to a variety of conformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in the design of novel derivatives of this compound with potentially enhanced activities.

Derivation of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. vlifesciences.com These descriptors can be broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, and counts of specific structural features). vlifesciences.com An example is the SdsNcount, which describes the total number of nitrogen atoms connected by one single and one double bond. vlifesciences.com

3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., steric parameters, surface area, and volume).

Physicochemical Descriptors: Properties such as lipophilicity (logP), solubility, and electronic parameters.

For a series of pyrazolone derivatives, a QSAR study might involve calculating a wide range of descriptors to identify those that correlate most strongly with the observed biological activity. For example, in a study of pyrazolone-4-oxadiazole derivatives, descriptors related to electrostatics and steric fields were found to be important for anti-inflammatory activity. The selection of relevant descriptors is a critical step in building a predictive QSAR model that can guide the synthesis of new and more potent compounds based on the this compound scaffold.

Predictive Model Development for Structural Parameters

The development of predictive models for the structural parameters of pyrazole derivatives is a key area of computational chemistry. eurasianjournals.com While specific quantitative structure-activity relationship (QSAR) models for this compound were not detailed in the surveyed literature, the general methodologies are well-established for this class of compounds. Such models are crucial for understanding the relationship between a molecule's structure and its activity, thereby guiding the design of new compounds with desired properties. mdpi.com

Computational methods, particularly density functional theory (DFT), provide detailed insights into the electronic structure and geometric parameters of pyrazole derivatives. eurasianjournals.comnih.gov These quantum mechanical calculations can predict key structural features such as bond lengths, bond angles, and dihedral angles. For instance, in related pyrazole derivatives, C-N bond lengths within the pyrazole ring have been calculated at approximately 1.299 Å using DFT at the B3LYP/6-31G(d,p) level of theory. nih.gov Molecular dynamics simulations further complement these static models by exploring the dynamic behavior and conformational possibilities of the molecule. eurasianjournals.com The development of more accurate force fields and the integration of machine learning are anticipated to further enhance the predictive power of these models for pyrazoles. eurasianjournals.com

Molecular Docking Studies for Ligand-Biomacromolecule Interaction Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme, enabling the formulation of hypotheses about their interaction. eurasianjournals.com For pyrazole derivatives, docking studies have been instrumental in understanding their binding modes and affinities for various biological targets. eurasianjournals.comkcl.ac.uknih.gov Although specific docking studies for this compound were not identified in the reviewed literature, the approach has been successfully applied to analogous compounds.

For example, molecular modeling studies on other pyrazolone derivatives have been used to understand their interaction with N-formyl peptide receptors (FPRs). kcl.ac.uknih.gov These studies suggested that the five-membered pyrazole scaffold could lead to a less favorable arrangement within the receptor's binding site compared to six-membered ring structures. kcl.ac.uknih.gov In other research, docking and molecular dynamics simulations of pyrazole derivatives targeting the RET (rearranged during transfection) kinase revealed important active site residues responsible for inhibition, with hydrophobic and hydrogen-bond interactions being consistently significant. mdpi.com Such studies are crucial for identifying lead compounds and optimizing their pharmacological properties in drug discovery. eurasianjournals.com

Analysis of Intermolecular Interactions and Crystal Packing Forces

The analysis of intermolecular interactions and crystal packing forces provides fundamental information on the solid-state structure of a compound, influencing its physical properties. This is typically achieved through single-crystal X-ray diffraction.

While the specific crystal structure of this compound was not available in the reviewed literature, analysis of closely related pyrazolone derivatives illustrates the common forces at play. For instance, the crystal structure of 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one has been determined, revealing key intermolecular interactions that stabilize its crystal lattice. nih.govresearchgate.net The molecular structure consists of phenyl and pyrazol-3(2H)-one units, with a dihedral angle of 33.0 (1)° between the mean planes of the two rings. nih.govresearchgate.net

The crystal packing is primarily stabilized by intermolecular hydrogen bonds and π–π stacking interactions. nih.govresearchgate.net Specifically, a hydrogen bond forms between the N—H group of the pyrazole ring and the carbonyl oxygen atom of an adjacent molecule, linking the molecules into supramolecular chains. nih.govresearchgate.net Additionally, weak π–π stacking interactions are observed between the phenyl rings of neighboring molecules, with a centroid-centroid distance of 3.881 (2) Å. nih.govresearchgate.net Similarly, the crystal structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone shows N-H...O intermolecular hydrogen bonds and π-ring interactions between phenyl groups, with a centroid-to-centroid distance of 3.7827(7) Å. mdpi.com These types of interactions are characteristic of pyrazolone derivatives and are expected to be significant in the crystal packing of this compound.

Below is a table summarizing the crystallographic data for the analogue, 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one. nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₀H₇F₃N₂O |

| Molecular Weight | 228.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8409 (5) |

| b (Å) | 15.2454 (14) |

| c (Å) | 11.2291 (17) |

| β (°) | 92.403 (9) |

| Volume (ų) | 999.0 (2) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

Structure Activity Relationship Sar Studies and in Vitro Biological Screening of 2 Phenyl 5 Pyridin 2 Yl 4h Pyrazol 3 One and Its Analogues

Systematic Exploration of Substituent Effects on Pyrazolone (B3327878) and Pyridine (B92270) Moieties

The pyrazole (B372694) ring is a versatile scaffold in medicinal chemistry, with its biological properties being tunable through substitution. nih.govnih.gov The chemical characteristics of the pyrazole ring are dictated by the two adjacent nitrogen atoms. The N1-position is NH-acidic, while the N2-position possesses a more basic, pyridine-like lone pair of electrons, making it more reactive to electrophiles. orientjchem.orgorientjchem.org

The substitution pattern at the nitrogen atoms of the pyrazolone ring is a critical determinant of biological activity. In related pyrazolo[4,3-c]pyridines, the absence of a substituent at the N-1 position of the pyrazole was found to slightly diminish its inhibitory activity against certain parasitic enzymes. acs.org The N1-proton is acidic and can be abstracted by a strong base, which increases the ring's reactivity towards electrophiles. orientjchem.orgorientjchem.org

Modifications to the N-phenyl ring at the 2-position of the pyrazolone core have been systematically explored to establish clear SAR trends. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a pivotal role in modulating the antimicrobial potency of the compounds. researchgate.net

Generally, the introduction of electron-withdrawing groups, particularly halogens, onto the phenyl ring enhances antimicrobial effects. mdpi.com For example, pyrazoline derivatives featuring a fluoro-substituent at the para-position of the phenyl ring demonstrated heightened antibacterial and antifungal activities. jocpr.com Similarly, the presence of a nitro group, a strong electron-withdrawing substituent, on the phenyl ring has been associated with favorable antifungal activity in related isothiazolone (B3347624) compounds. nih.gov In contrast, electron-donating groups can have a different impact, which underscores the sensitivity of the molecule's activity to the electronic environment of the phenyl ring. nih.govrsc.org

Table 1: Effect of Phenyl Ring Substituents on Antimicrobial Activity This table is a representative summary based on findings from related pyrazolone and pyrazoline structures.

The pyridine moiety at the C5-position of the pyrazolone is another key site for structural modification to optimize biological activity. SAR studies on analogous pyrazol-4-yl-pyridine derivatives have revealed that the nature of substituents on the pyridine ring significantly influences potency. nih.gov

In one study, replacing a methyl group on the pyridine core with an electron-withdrawing cyano moiety led to an improved potency for M4 muscarinic acetylcholine (B1216132) receptors. nih.gov This suggests that reducing the electron density of the pyridine ring can be beneficial for certain biological targets. The position of the substituent on the pyridine ring is also critical, as it dictates the spatial arrangement and electronic distribution of the entire molecule, which can affect how it fits into a receptor's binding pocket.

In Vitro Antimicrobial Screening

Analogues of 2-phenyl-5-pyridin-2-yl-4H-pyrazol-3-one have been subjected to extensive in vitro screening to determine their efficacy against a panel of pathogenic bacteria and fungi.

Numerous studies have confirmed the antibacterial potential of pyrazole and pyrazolone derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The activity is often evaluated by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar (B569324) diffusion assays. mdpi.comjocpr.com

Screening of related pyrazoline compounds showed activity against Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, and Proteus vulgaris (Gram-negative). jocpr.com Other research on pyrazolyl-thiazole derivatives demonstrated efficacy against P. mirabilis and S. aureus. nih.gov The presence of lipophilic halogen substituents, such as chloro and bromo groups, on the aryl moiety has been shown to increase antibacterial activity. mdpi.com

Table 2: In Vitro Antibacterial Activity of Related Pyrazolone Analogues This table compiles data from various studies on pyrazole/pyrazolone derivatives against common bacterial strains.

The antifungal properties of pyrazolone derivatives have also been well-documented. nih.gov Screening against various fungal pathogens, particularly Candida species and Aspergillus niger, has identified several compounds with promising activity. nih.govnih.gov

Derivatives of (+/-)-1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone showed moderate activity against strains of Candida parapsilosis, Candida pseudotropicalis, and Candida glabrata. nih.gov In other studies, pyrazoline compounds with a fluoro-substitution on the phenyl ring were found to be potent antifungal agents. jocpr.com Furthermore, pyrazolyl-thiazole derivatives exhibited good activity against Aspergillus niger, with some compounds showing efficacy comparable to the reference drug Ravuconazole. nih.gov The presence of a chlorine atom on the heterocyclic ring or a nitro group on an attached phenyl ring has been found to favor antifungal action in similar heterocyclic systems. nih.gov

Table 3: In Vitro Antifungal Activity of Related Pyrazolone Analogues This table summarizes findings from antifungal screening of various pyrazole/pyrazolone derivatives.

In Vitro Antiprotozoal Activity Assessment (e.g., against Trypanosoma cruzi amastigotes)

The search for new treatments for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, has led to the investigation of various heterocyclic compounds. nih.govnih.gov Within this context, a series of aryl-pyrazolone derivatives have been evaluated for their activity against T. cruzi. nih.gov These compounds were initially developed as anticancer agents targeting the immune checkpoint ligand PD-L1 but bear structural similarities to known anti-trypanosomal pyrazolones. nih.gov

Initial screening of phenyl-pyrazolones revealed the activity of a pyridyl-pyrazolone derivative, prompting further evaluation of a group of compounds sharing a common pyridyl-pyrazolone core. nih.gov This investigation led to the identification of two non-cytotoxic molecules that demonstrated high potency against the intracellular amastigote form of T. cruzi, with an activity level comparable to the reference drug benznidazole (B1666585) (Bz). nih.gov Furthermore, one of these compounds showed activity significantly superior to benznidazole against the bloodstream trypomastigote form of the parasite, boasting a selectivity index greater than 1000. nih.gov Despite promising in vitro results, the compound displayed limited plasma stability, which hindered its in vivo activity. nih.gov

Structure-activity relationship (SAR) studies on related phenylpyrazolone scaffolds have provided additional insights. For instance, investigations into 2-isopropyl-5-(4-methoxy-3-(pyridin-3-yl)phenyl)-4,4-dimethyl-2,4-dihydro-3H-pyrazol-3-one and its analogues showed that modifications to the phenyl core, the geminal dimethyl group, and bio-isosteric replacement of the dihydropyrazolone group did not surpass the anti-T. cruzi activity of the parent compound. nih.gov However, these studies did reveal that the pyrazolone moiety could be replaced by an oxazole (B20620) or oxadiazole with only a minimal loss of activity, suggesting that scaffold hopping is a feasible strategy for future drug design. nih.gov

Other related pyrazole-based scaffolds have also shown significant anti-trypanosomal activity. Studies on pyrazole-thiadiazole derivatives identified compounds with potent activity against intracellular amastigotes. nih.gov

| Compound Series | Derivative | Target Form | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Pyrazole-Thiadiazole | 1c (2,4-diCl) | Intracellular Amastigotes | 13.54 ± 4.47 | nih.gov |

| Pyrazole-Thiadiazole | 1c (2,4-diCl) | Trypomastigotes | 21.71 ± 2.94 | nih.gov |

| Pyrazole-Thiadiazole | 2k (4-NO₂) | Intracellular Amastigotes | 10.37 ± 1.21 | nih.gov |

| Benznidazole (Reference) | - | Trypomastigotes | 12.82 ± 2.66 | nih.gov |

In Vitro Antiviral Activity Evaluation (e.g., against Enteroviruses)

The antiviral potential of pyrazole derivatives has been explored against various viruses, including enteroviruses, which are responsible for a wide range of human diseases. mdpi.comnih.gov While specific studies focusing exclusively on this compound against enteroviruses are not prominent, research on analogous structures provides evidence of the scaffold's antiviral capabilities.

For example, a series of pyrazolo[3,4-d]pyrimidines were developed and found to be active against pleconaril-resistant variants of Coxsackievirus B3 (CV-B3), a member of the Enterovirus B species. mdpi.com Similarly, researchers have synthesized and tested hinged aromatic compounds that conjugate a pyrazole ring with other heterocyclic systems like furan, thiophene (B33073), and morpholine (B109124). nih.gov Three of these novel conjugates demonstrated inhibitory activity against Enterovirus 71 (EV71), with the most potent compound, a thiophene derivative, exhibiting an EC₅₀ of 2.29 µM. nih.gov The structure-activity relationship in this series indicated that a thiophene derivative featuring morpholine and trifluorobenzene rings had the greatest antiviral effect. nih.gov